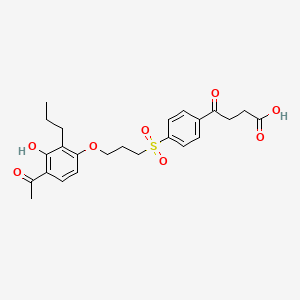

L-648051

Description

Properties

CAS No. |

91541-18-3 |

|---|---|

Molecular Formula |

C24H28O8S |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H28O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,29H,3-5,11,13-15H2,1-2H3,(H,27,28) |

InChI Key |

ZAKKEARLDPTRLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

91541-18-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl)-gamma-oxo-benzenebutanoic acid 4-APSOB L 648051 L-648051 |

Origin of Product |

United States |

Foundational & Exploratory

L-648,051: A Technical Guide to its Mechanism of Action as a Leukotriene D4 Receptor Antagonist in Asthma Models

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of L-648,051, a potent and selective cysteinyl-leukotriene D4 (LTD4) receptor antagonist, in preclinical models relevant to asthma research. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of leukotriene pathway modulators.

Core Mechanism of Action: Competitive Antagonism at the LTD4 Receptor

L-648,051 exerts its pharmacological effects by acting as a competitive and selective antagonist at the cysteinyl-leukotriene D4 (LTD4) receptor.[1] This has been demonstrated in both guinea pig and human lung tissues.[1] By binding to the LTD4 receptor, L-648,051 prevents the binding of the endogenous inflammatory mediators, leukotrienes C4 (LTC4) and D4, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.

Signaling Pathway

The binding of cysteinyl-leukotrienes (LTC4, LTD4, LTE4) to their receptors on airway smooth muscle cells and inflammatory cells triggers a cascade of intracellular events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of eosinophils – all hallmark features of asthma. L-648,051 interrupts this signaling pathway at the receptor level.

Quantitative Data

The following table summarizes the available quantitative data for L-648,051's activity.

| Parameter | Species/Tissue | Value | Reference |

| Inhibitory Constant (Ki) | Guinea Pig Lung Membranes | 6.2 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that established the mechanism of action of L-648,051 are outlined below.

Receptor Binding Assay

Objective: To determine the binding affinity of L-648,051 to the LTD4 receptor.

Methodology:

-

Membrane Preparation: Crude membrane fractions were isolated from guinea pig lung tissue.

-

Radioligand: A radiolabeled form of LTD4 was used to detect binding to the receptors in the membrane preparation.

-

Competitive Binding: The assay was performed by incubating the guinea pig lung membranes with the radiolabeled LTD4 in the presence of varying concentrations of unlabeled L-648,051.

-

Analysis: The concentration of L-648,051 that inhibited 50% of the specific binding of the radioligand was determined, and from this, the inhibitory constant (Ki) was calculated. A Ki of 6.2 µM was reported for L-648,051 on guinea pig lung membranes.[1]

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the functional antagonism of L-648,051 on LTD4-induced airway smooth muscle contraction.

Methodology:

-

Tissue Preparation: Tracheal smooth muscle strips were isolated from guinea pigs.

-

Organ Bath Setup: The tracheal strips were mounted in organ baths containing a physiological salt solution and maintained at a constant temperature and oxygenation.

-

Contraction Induction: The tissues were contracted by the addition of LTD4.

-

Antagonism Assessment: In the presence of L-648,051, the ability of LTD4 to induce contraction was measured. L-648,051 demonstrated the ability to reverse ongoing contraction induced by LTD4.[1]

In Vivo Bronchoconstriction Model (Human)

Objective: To evaluate the effect of inhaled L-648,051 on LTD4-induced bronchoconstriction in humans.

Methodology:

-

Study Design: A double-blind, placebo-controlled study was conducted in normal male subjects.

-

Drug Administration: L-648,051 was administered via inhalation at doses of 1.6, 6.0, and 12.0 mg.[2][3]

-

Challenge: Following drug or placebo administration, subjects were challenged with inhaled LTD4.[2][3]

-

Endpoint Measurement: The primary endpoint was the change in specific airways conductance (sGaw), a measure of bronchoconstriction.[2][3]

-

Results: Inhaled L-648,051 produced a dose-related partial blockade of LTD4-induced bronchoconstriction.[2][3] At the 12.0 mg dose, L-648,051 significantly decreased the maximum fall in sGaw and reduced the recovery time from bronchoconstriction.[2][3] The drug did not show any partial agonist activity and had no effect on histamine-induced bronchospasm, indicating its selectivity for the leukotriene pathway.[2][3]

Summary

L-648,051 is a selective and competitive antagonist of the LTD4 receptor. Its mechanism of action has been established through in vitro receptor binding and functional smooth muscle assays, demonstrating its ability to inhibit the binding and contractile effects of LTD4. In vivo studies in humans have confirmed its activity and selectivity when administered via inhalation. These findings underscore the role of LTD4 in bronchoconstriction and validate the therapeutic potential of LTD4 receptor antagonism in asthma.

References

- 1. L-648,051, a potent and specific aerosol active leukotriene D4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-648,051, a novel cysteinyl-leukotriene antagonist is active by the inhaled route in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-648,051, a novel cysteinyl-leukotriene antagonist is active by the inhaled route in man - PMC [pmc.ncbi.nlm.nih.gov]

L-648051: A Technical and Developmental History of a Pioneering Leukotriene D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648051, chemically known as sodium 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy) propylsulfonyl]-γ-oxo-benzenebutanoate, was a pioneering, potent, and selective antagonist of the leukotriene D4 (LTD4) receptor. Developed by Merck Frosst Canada Inc. in the late 1980s, it represented a significant step forward in the quest for novel asthma therapies. This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. While its development was ultimately halted due to insufficient clinical efficacy, the story of this compound offers valuable insights into the early exploration of leukotriene pathway modulation for inflammatory airway diseases.

Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of the pivotal role of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) as key mediators in the pathophysiology of asthma. These potent bronchoconstrictors are released from inflammatory cells in the airways and contribute significantly to airway edema, mucus secretion, and bronchial hyperresponsiveness. The therapeutic strategy, therefore, was to develop a specific antagonist for the LTD4 receptor to block these deleterious effects.

This compound was identified as a potent and selective antagonist through a dedicated research program at Merck Frosst.[1] It was designed for aerosol administration, a novel approach at the time for this class of drugs, with the aim of maximizing local efficacy in the lungs while minimizing systemic exposure.[1] This was supported by its rapid metabolism and elimination in vivo.[1]

Mechanism of Action: LTD4 Receptor Antagonism

This compound functions as a competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1), the receptor for LTD4. By binding to this G-protein coupled receptor, this compound prevents the binding of LTD4 and the subsequent initiation of the intracellular signaling cascade that leads to the pathological features of asthma.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Species | Tissue | Value | Reference |

| Ki (μM) | Guinea Pig | Lung Membranes | 6.2 | [1] |

| KB (μM) | Guinea Pig | Lung Homogenates | 4.0 | |

| Ki (μM) for LTC4 binding | Guinea Pig | Lung Homogenates | 36.7 | |

| pA2 (LTD4-induced contraction) | Guinea Pig | Ileum | 7.7 | |

| pA2 (LTD4-induced contraction) | Guinea Pig | Trachea | 7.3 | |

| pA2 (LTE4-induced contraction) | Guinea Pig | Trachea | 7.4 | |

| pA2 (LTF4-induced contraction) | Guinea Pig | Trachea | 7.5 |

Table 2: In Vivo Efficacy in a Human Clinical Study (Inhaled Administration)

| Parameter | Dose of this compound | Placebo | This compound | P-value | Reference |

| Maximum fall in sGaw (%) after LTD4 challenge | 12.0 mg | 49% | 21% | < 0.01 | |

| Time to recovery from LTD4-induced bronchoconstriction (min) | 12.0 mg | 41 min | 19 min | < 0.01 |

Experimental Protocols

Receptor Binding Assay (Competitive)

A representative protocol for determining the binding affinity of this compound to the LTD4 receptor is as follows:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of radiolabeled LTD4 (e.g., [³H]LTD4) and varying concentrations of this compound in a suitable assay buffer.

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Bronchoconstriction Studies in Guinea Pigs

The in vivo activity of this compound was assessed by its ability to antagonize LTD4-induced bronchoconstriction in anesthetized, mechanically ventilated guinea pigs.

-

Animal Preparation: Male guinea pigs are anesthetized and a tracheal cannula is inserted for artificial ventilation. Changes in pulmonary inflation pressure are monitored as an index of bronchoconstriction.

-

Drug Administration: this compound is administered intravenously.

-

Challenge: A bolus injection of LTD4 is administered intravenously to induce bronchoconstriction.

-

Measurement: The increase in pulmonary inflation pressure is recorded.

-

Data Analysis: The dose of this compound required to inhibit the LTD4-induced bronchoconstriction by 50% (ID50) is determined.

Clinical Development and Discontinuation

This compound progressed to early-phase clinical trials in humans. A study published in 1989 demonstrated that inhaled this compound was well-tolerated and could effectively and selectively antagonize LTD4-induced bronchoconstriction in healthy male subjects. This provided proof-of-concept for the therapeutic potential of an inhaled LTD4 antagonist.

However, despite these promising initial findings, the development of this compound was ultimately discontinued. A review of the early leukotriene receptor antagonist programs at Merck revealed that this compound, much like its predecessor L-649,923, showed only weak inhibition of antigen-induced bronchoconstriction in clinical testing. The clinical efficacy was deemed inadequate to meet the established criteria for a successful asthma therapy. This experience, however, was instrumental in guiding the subsequent development of more potent and orally bioavailable leukotriene receptor antagonists, such as montelukast.

Conclusion

This compound stands as a significant milestone in the history of asthma drug discovery. Although it did not reach the market, its development provided crucial insights into the pharmacology of leukotriene receptor antagonism and the feasibility of inhaled administration for this class of drugs. The quantitative data and experimental methodologies associated with this compound laid the groundwork for future research that ultimately led to the successful development of a new class of oral anti-asthma medications that have benefited millions of patients worldwide. The story of this compound serves as a valuable case study for researchers and drug development professionals, illustrating the challenges and iterative nature of bringing a novel therapeutic concept from the laboratory to the clinic.

References

L-648051: A Selective Leukotriene D4 Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-648051, a potent and selective antagonist of the leukotriene D4 (LTD4) receptor. It is intended to serve as a detailed resource for researchers and professionals involved in the study of leukotriene-mediated inflammatory pathways and the development of novel therapeutics for conditions such as asthma. This document outlines the pharmacological properties of this compound, presents key quantitative data, details essential experimental protocols, and illustrates relevant biological and experimental pathways.

Introduction to Leukotriene D4 and the Rationale for Antagonism

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses.[1] The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are key players in the pathophysiology of asthma and other allergic diseases.[2][3] These molecules are responsible for a range of effects, including bronchoconstriction, increased vascular permeability, and mucus hypersecretion.[2]

Leukotriene D4 exerts its biological effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR).[2][3] The activation of this receptor initiates a signaling cascade that leads to the hallmark symptoms of asthma.[2] Consequently, the development of selective LTD4 receptor antagonists has been a major focus of research aimed at treating these conditions. This compound emerged from these efforts as a valuable preclinical tool for investigating the role of LTD4 in various physiological and pathological processes.

Pharmacological Profile of this compound

This compound, with the chemical name sodium 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)- propylsulfonyl]-gamma-oxo-benzenebutanoate, is a selective and competitive antagonist of the LTD4 receptor.[4] Its pharmacological activity has been characterized in a variety of in vitro and in vivo models, demonstrating its specificity for the LTD4 receptor over other related receptors and contractile agonists.

The antagonist properties of this compound have been demonstrated in several key experimental systems. In radioligand binding assays using guinea pig lung homogenates, this compound competitively inhibits the binding of [3H]leukotriene D4.[4] Functionally, it has been shown to antagonize LTD4-induced contractions in isolated guinea pig trachea and ileum smooth muscle.[4] Furthermore, in vivo studies in anesthetized guinea pigs have confirmed its ability to block LTD4-induced bronchoconstriction.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound in Guinea Pig Lung Homogenates

| Ligand | Parameter | Value (µM) |

| [3H]Leukotriene D4 | KB | 4.0 |

| [3H]Leukotriene C4 | Ki | 36.7 |

Data sourced from Jones et al. (1989).[4]

Table 2: In Vitro Functional Antagonist Potency of this compound

| Tissue Preparation | Agonist | Parameter | Value |

| Guinea Pig Ileum | Leukotriene D4 | pA2 | 7.7 |

| Guinea Pig Trachea | Leukotriene D4 | pA2 | 7.3 |

| Guinea Pig Trachea | Leukotriene E4 | pA2 | 7.4 |

| Guinea Pig Trachea | Leukotriene F4 | pA2 | 7.5 |

Data sourced from Jones et al. (1989).[4]

Key Experimental Methodologies

Detailed protocols for the key experiments used to characterize this compound are provided below. These methodologies are based on standard pharmacological techniques and can be adapted for the evaluation of other LTD4 receptor antagonists.

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the LTD4 receptor in guinea pig lung tissue.

4.1.1. Preparation of Guinea Pig Lung Membranes

-

Euthanize a guinea pig and exsanguinate.

-

Perfuse the lungs with ice-cold saline to remove excess blood.

-

Excise the lungs and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Mince the lung tissue and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 50,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

4.1.2. Competitive Binding Assay Protocol

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 10 mM CaCl2, pH 7.4).

-

A fixed concentration of [3H]LTD4 (e.g., 0.5-1.0 nM).

-

Increasing concentrations of this compound or other competing ligands.

-

The prepared guinea pig lung membrane suspension (typically 50-100 µg of protein per well).

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled LTD4 (e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

This ex vivo protocol assesses the functional antagonist activity of this compound against LTD4-induced smooth muscle contraction.

4.2.1. Tissue Preparation

-

Euthanize a guinea pig and excise the trachea.

-

Place the trachea in a petri dish containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Carefully dissect the trachea free of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the tracheal rings between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension to the tissues (e.g., 1 g) and allow them to equilibrate for at least 60 minutes, with periodic washing.

4.2.2. Antagonist Assay Protocol (Schild Analysis)

-

After equilibration, elicit a reference contraction with a standard agonist (e.g., histamine or carbachol) to ensure tissue viability.

-

Wash the tissues and allow them to return to baseline tension.

-

Add a specific concentration of this compound to the organ bath and allow it to incubate for a predetermined period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to LTD4 in the presence of this compound.

-

Wash the tissues and repeat steps 3 and 4 with increasing concentrations of this compound.

-

Construct log concentration-response curves for LTD4 in the absence and presence of different concentrations of this compound.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

-

Perform a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value, a measure of antagonist potency.

This in vivo protocol evaluates the ability of this compound to inhibit LTD4-induced bronchoconstriction in an anesthetized animal model.

4.3.1. Animal Preparation

-

Anesthetize a guinea pig with an appropriate anesthetic (e.g., pentobarbital sodium).

-

Cannulate the trachea for artificial ventilation and the jugular vein for intravenous drug administration.

-

Monitor respiratory parameters, such as pulmonary inflation pressure or airway resistance, as an index of bronchoconstriction.

4.3.2. Bronchoconstriction and Antagonism Protocol

-

Administer a bolus intravenous injection of LTD4 and record the resulting increase in pulmonary inflation pressure.

-

After the response has returned to baseline, administer this compound intravenously.

-

After a predetermined time, re-challenge the animal with the same dose of LTD4 and record the bronchoconstrictor response.

-

The inhibitory effect of this compound is quantified as the percentage reduction in the LTD4-induced bronchoconstriction.

-

Dose-response curves for the antagonist can be generated by testing different doses of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Leukotriene D4 signaling pathway and the mechanism of action of this compound.

References

L-648,051: A Technical Guide on its Role in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648,051 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a significant role in the pathophysiology of various respiratory diseases, most notably asthma. They are responsible for inducing bronchoconstriction, increasing mucus secretion, and promoting airway inflammation. This technical guide provides a comprehensive overview of the current understanding of L-648,051, focusing on its mechanism of action, its effects in preclinical and clinical studies related to respiratory diseases, and the experimental methodologies used to characterize its activity.

Mechanism of Action

L-648,051 exerts its pharmacological effects by competitively binding to the cysteinyl leukotriene 1 (CysLT1) receptor, thereby preventing the binding of its natural ligand, LTD4.[1] This antagonism blocks the downstream signaling cascade initiated by LTD4, which in airway smooth muscle cells leads to bronchoconstriction. The binding of LTD4 to its receptor is a critical step in the inflammatory response seen in allergic asthma.[2]

Signaling Pathway of Leukotriene D4 and the Action of L-648,051

The binding of LTD4 to the CysLT1 receptor on airway smooth muscle cells triggers a cascade of intracellular events leading to muscle contraction. L-648,051, by blocking this initial binding, prevents these downstream effects.

Quantitative Data

The following tables summarize the key quantitative data reported for L-648,051 in various studies.

Table 1: Preclinical Receptor Binding and Antagonist Potency

| Parameter | Species/Tissue | Value | Reference |

| KB value ([3H]leukotriene D4 binding) | Guinea pig lung homogenates | 4.0 µM | [1] |

| Ki value ([3H]leukotriene C4 binding) | Guinea pig lung homogenates | 36.7 µM | [1] |

| pA2 (LTD4-induced contraction) | Guinea pig ileum | 7.7 | [1] |

| pA2 (LTD4-induced contraction) | Guinea pig trachea | 7.3 | [1] |

| pA2 (LTE4-induced contraction) | Guinea pig trachea | 7.4 | [1] |

| pA2 (LTF4-induced contraction) | Guinea pig trachea | 7.5 | [1] |

Table 2: Clinical Trial Data in Atopic Men with Asthma

| Parameter | Treatment Group | Value | p-value | Reference |

| Dosage of L-648,051 | L-648,051 | 12 mg (inhaled, two doses) | N/A | [3] |

| Effect on Early Asthmatic Response (EAR) | L-648,051 vs. Placebo | No significant difference | > 0.1 | [3] |

| Effect on Late Asthmatic Response (LAR) | L-648,051 vs. Placebo | No significant difference | > 0.1 | [3] |

| Allergen-induced Hyperresponsiveness | L-648,051 vs. Placebo | No significant difference | > 0.1 | [3] |

Experimental Protocols

Detailed experimental protocols for the studies involving L-648,051 are not fully available in the public domain. However, based on the published literature, the following are generalized protocols for the key experiments conducted.

Leukotriene D4 Receptor Binding Assay (Guinea Pig Lung Homogenates)

This assay is used to determine the binding affinity of L-648,051 to the LTD4 receptor.

1. Membrane Preparation:

-

Euthanize guinea pigs and perfuse the lungs with ice-cold saline.

-

Dissect the lung parenchyma and homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet and resuspend in the assay buffer.

2. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, [3H]-leukotriene D4 (radioligand), and varying concentrations of L-648,051 (competitor).

-

To determine non-specific binding, a separate set of wells will contain a high concentration of unlabeled LTD4.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of L-648,051 to determine the IC50 (the concentration that inhibits 50% of specific binding).

-

Calculate the KB value using the Cheng-Prusoff equation.

Guinea Pig Trachea Contraction Assay

This assay assesses the functional antagonism of L-648,051 against leukotriene-induced smooth muscle contraction.

1. Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings or spiral strips.

-

Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate.

2. Contraction Measurement:

-

Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Induce contractions by adding cumulative concentrations of a leukotriene (e.g., LTD4, LTC4, LTE4, LTF4).

-

In the presence of varying concentrations of L-648,051, repeat the cumulative concentration-response curve for the leukotriene.

3. Data Analysis:

-

Construct concentration-response curves for the leukotriene in the absence and presence of L-648,051.

-

Perform a Schild plot analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Allergen-Induced Asthmatic Response and Methacholine Challenge in Human Subjects

This clinical protocol evaluates the efficacy of L-648,051 in a human model of asthma.

1. Subject Selection:

-

Recruit atopic male subjects with a history of mild asthma and documented early and late asthmatic responses to a specific allergen (e.g., house dust mite extract).

2. Study Design:

-

Employ a double-blind, placebo-controlled, crossover design.

-

Subjects will attend the clinic on separate occasions to receive either inhaled L-648,051 or a placebo.

3. Experimental Procedure:

-

Baseline Measurements: Measure baseline lung function, including Forced Expiratory Volume in one second (FEV1).

-

Methacholine Challenge (Pre-Allergen): Determine bronchial responsiveness by performing a methacholine challenge test to establish the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).

-

Drug Administration: Administer the first dose of inhaled L-648,051 (e.g., 12 mg) or placebo.

-

Allergen Challenge: After a set period (e.g., 20 minutes), perform a standardized allergen inhalation challenge.

-

Post-Allergen Monitoring: Measure FEV1 at regular intervals for several hours to assess the early (0-2 hours) and late (3-7 hours) asthmatic responses.

-

Second Drug Administration: Administer a second dose of L-648,051 or placebo (e.g., 3 hours after the allergen challenge).

-

Methacholine Challenge (Post-Allergen): The following day, repeat the methacholine challenge to assess allergen-induced changes in airway hyperresponsiveness.

4. Data Analysis:

-

Calculate the maximum percent fall in FEV1 from baseline during the early and late asthmatic responses.

-

Compare the responses between the L-648,051 and placebo treatment periods using appropriate statistical tests.

-

Compare the pre- and post-allergen PC20 values to determine the effect on airway hyperresponsiveness.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a leukotriene receptor antagonist like L-648,051.

Role in Other Respiratory Diseases

While the primary focus of L-648,051 research has been on asthma , the role of leukotriene receptor antagonists has been explored in other respiratory conditions.

-

Allergic Rhinitis: Leukotriene receptor antagonists are used in the treatment of allergic rhinitis, a condition often co-existing with asthma.[4] They can help to reduce nasal congestion and other symptoms by blocking the inflammatory effects of leukotrienes in the nasal passages.[5]

-

Chronic Obstructive Pulmonary Disease (COPD): The role of leukotriene receptor antagonists in COPD is less well-established.[6] While inflammation is a key component of COPD, the specific contribution of leukotrienes is still under investigation. Some studies suggest a potential benefit in certain subgroups of patients with COPD, but more research is needed.[7]

Due to a lack of specific studies on L-648,051 in these conditions, its direct role remains to be elucidated. However, its mechanism of action suggests potential utility in inflammatory respiratory diseases where leukotrienes are implicated.

Conclusion

L-648,051 is a well-characterized competitive antagonist of the LTD4 receptor with demonstrated activity in preclinical models. However, in the single reported clinical trial in asthmatic men, it did not show a significant protective effect against allergen-induced early and late asthmatic responses or the subsequent increase in airway hyperresponsiveness.[3] The authors of that study suggested that either the potency or duration of action of the aerosolized formulation of L-648,051 might have been limited, or that leukotrienes C4 and D4 may not be the primary causative mediators in this model of human allergic asthma.[3] Further research would be necessary to fully delineate the therapeutic potential of L-648,051 in respiratory diseases. This technical guide provides a foundation for understanding the pharmacology of this compound and the methodologies used for its evaluation.

References

- 1. Node Shapes | Graphviz [graphviz.org]

- 2. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Treatment of Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic effects of chronic obstructive pulmonary disease [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of chronic obstructive pulmonary disease, lung infection, and/or inhaled corticosteroids use on potential risk of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

L-648051: An In-Depth Technical Guide to its Effects on Cysteinyl Leukotriene Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of L-648051 on the cysteinyl leukotriene (CysLT) pathway. It includes a detailed examination of its mechanism of action as a CysLT1 receptor antagonist, supported by quantitative data, experimental protocols, and visual representations of the relevant biological and experimental workflows.

Introduction to the Cysteinyl Leukotriene Pathway and this compound

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. These molecules play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects, which include bronchoconstriction, increased vascular permeability, edema, and mucus secretion, are mediated through specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[1]

This compound is a selective and competitive antagonist of the CysLT1 receptor.[2] It has been investigated for its potential as a therapeutic agent, particularly for respiratory diseases, due to its ability to block the effects of cysteinyl leukotrienes.[3] This guide will delve into the specifics of its interaction with the CysLT pathway.

Quantitative Data: this compound's Pharmacological Profile

The following tables summarize the key quantitative data characterizing the in vitro and in vivo effects of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Compound | Receptor Target | Tissue Source | Radioligand | Parameter | Value | Reference |

| This compound | Leukotriene D₄ (LTD₄) Receptor | Guinea Pig Lung Membranes | Not Specified | Kᵢ | 6.2 µM | [2] |

Table 2: In Vivo Efficacy of Inhaled this compound on LTD₄-Induced Bronchoconstriction in Humans

| Dose of this compound (Inhaled) | Parameter | Placebo | This compound | % Change | P-value | Reference |

| 12.0 mg | Maximum Fall in Specific Airways Conductance (sGaw) | 49% | 21% | -57.1% | < 0.01 | [3] |

| 12.0 mg | Time to Recovery from Bronchoconstriction | 41 min | 19 min | -53.7% | < 0.01 | [3] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3][4] This antagonism prevents the binding of endogenous CysLTs, thereby inhibiting the downstream signaling cascade that leads to the pathophysiological effects of these inflammatory mediators.

Cysteinyl Leukotriene Synthesis and Signaling Pathway

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the downstream signaling pathway initiated by CysLT1 receptor activation, which is the point of intervention for this compound.

Caption: Cysteinyl leukotriene synthesis and CysLT1 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the CysLT1 receptor in guinea pig lung membranes.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CysLT1 receptor.

Materials:

-

Guinea pig lung tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 10 mM CaCl₂)

-

Radioligand: [³H]-LTD₄

-

Unlabeled competitor: this compound

-

Non-specific binding control: High concentration of unlabeled LTD₄ (e.g., 10 µM)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, [³H]-LTD₄ (at a concentration near its K₋), and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]-LTD₄, and a high concentration of unlabeled LTD₄.

-

Competition: Membrane preparation, [³H]-LTD₄, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-LTD₄ binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo: LTD₄-Induced Bronchoconstriction Challenge in Humans

This protocol describes a clinical study design to evaluate the efficacy of inhaled this compound in antagonizing LTD₄-induced bronchoconstriction.

Objective: To assess the dose-dependent effect of inhaled this compound on LTD₄-induced bronchoconstriction in healthy human subjects.

Study Design: Double-blind, placebo-controlled, crossover study.

Subjects: Healthy, non-smoking male subjects.

Procedure:

-

Baseline Measurements:

-

Perform baseline spirometry to measure parameters such as Forced Expiratory Volume in one second (FEV₁) and Specific Airways Conductance (sGaw).

-

-

Drug Administration:

-

Administer a single inhaled dose of this compound (e.g., 1.6, 6.0, or 12.0 mg) or a matching placebo via a nebulizer.

-

-

LTD₄ Challenge:

-

At a specified time after drug administration, perform a bronchial challenge with inhaled LTD₄.

-

Administer increasing concentrations of LTD₄ at fixed intervals.

-

-

Airway Response Monitoring:

-

Measure sGaw and other pulmonary function parameters after each LTD₄ inhalation.

-

Continue the challenge until a predetermined fall in sGaw is observed or the maximum LTD₄ concentration is reached.

-

-

Recovery:

-

Monitor the time taken for pulmonary function to return to baseline.

-

-

Specificity Challenge (Optional):

-

On a separate occasion, after administration of the highest dose of this compound, perform a histamine challenge to assess the specificity of the antagonist.

-

-

Data Analysis:

-

Compare the maximum percentage fall in sGaw and the time to recovery between the this compound and placebo treatment groups for each dose.

-

Analyze the dose-response relationship of this compound's protective effect.

-

Caption: Experimental workflow for an LTD₄-induced bronchoconstriction challenge.

Conclusion

This compound is a selective antagonist of the CysLT1 receptor, demonstrating in vitro binding affinity and in vivo efficacy in blocking the bronchoconstrictor effects of LTD₄. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics targeting the cysteinyl leukotriene pathway. Further investigation into the downstream signaling effects of this compound and its potential in various inflammatory conditions is warranted.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. apexbt.com [apexbt.com]

- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 4. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of L-648051

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-648051 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Merck Frosst, it has been investigated for its potential as a therapeutic agent in conditions such as asthma. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, signaling pathways, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Biological Properties

This compound is a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor. Its primary pharmacological action is the inhibition of the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby blocking their pro-inflammatory and bronchoconstrictive effects.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity

| Radioligand | Preparation | Parameter | Value | Reference |

| [³H]Leukotriene D₄ | Guinea pig lung homogenates | Kᵢ | 6.2 µM |

Table 2: Functional Antagonism

| Agonist | Tissue | Parameter | Value | Reference |

| Leukotriene D₄ | Guinea pig trachea | pA₂ | Not explicitly quantified, but demonstrated potent antagonism |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes, particularly LTD4, to the CysLT1 receptor activates a cascade of intracellular signaling events.

Leukotriene D₄ Signaling Pathway

The activation of the CysLT1 receptor by LTD4 leads to the activation of the Gq alpha subunit of its coupled G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key trigger for smooth muscle contraction, a hallmark of bronchoconstriction in asthma.

Caption: Leukotriene D₄ Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CysLT1 receptor antagonists like this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CysLT1 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CysLT1 receptor.

Materials:

-

Guinea pig lung tissue

-

[³H]Leukotriene D₄ (Radioligand)

-

This compound (unlabeled competitor)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein to each well.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of [³H]LTD₄ (typically at or below its Kd).

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of an unlabeled CysLT1 antagonist.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTD₄).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

Schild Analysis for Functional Antagonism

This protocol describes the use of Schild analysis to characterize the competitive antagonism of this compound on LTD₄-induced smooth muscle contraction.

Objective: To determine the pA₂ value of this compound, a measure of its antagonist potency.

Materials:

-

Isolated guinea pig trachea or ileum tissue

-

Organ bath setup with a force transducer

-

Leukotriene D₄ (agonist)

-

This compound (antagonist)

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

Procedure:

-

Tissue Preparation:

-

Isolate guinea pig trachea or ileum and mount it in an organ bath containing physiological salt solution, bubbled with 95% O₂/5% CO₂ at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Cumulative Concentration-Response Curve (CCRC) for Agonist:

-

Generate a CCRC for LTD₄ by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximum response is achieved.

-

Wash the tissue and allow it to return to baseline.

-

-

Antagonist Incubation and Second CCRC:

-

Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

In the presence of this compound, generate a second CCRC for LTD₄.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat step 3 with at least two other concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of LTD₄ in the presence of the antagonist to the EC₅₀ of LTD₄ in the absence of the antagonist.

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of this plot gives the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Caption: Workflow for Schild Analysis of a Competitive Antagonist.

In Vivo Bronchoconstriction Assay

This protocol outlines a method to assess the in vivo efficacy of this compound in a guinea pig model of bronchoconstriction.

Objective: To evaluate the ability of this compound to inhibit LTD₄-induced bronchoconstriction in vivo.

Materials:

-

Guinea pigs

-

Anesthetic (e.g., urethane)

-

Ventilator

-

Pressure transducer to measure pulmonary inflation pressure or a whole-body plethysmograph to measure airway resistance.

-

Leukotriene D₄

-

This compound

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig and perform a tracheotomy.

-

Connect the animal to a ventilator.

-

Insert a cannula into the jugular vein for intravenous administration of compounds.

-

-

Measurement of Bronchoconstriction:

-

Measure baseline airway resistance or pulmonary inflation pressure.

-

-

Administration of Antagonist:

-

Administer this compound intravenously or via inhalation.

-

-

Induction of Bronchoconstriction:

-

After a predetermined time, administer an intravenous bolus of LTD₄ to induce bronchoconstriction.

-

-

Data Recording and Analysis:

-

Continuously record the changes in airway resistance or pulmonary inflation pressure.

-

Compare the magnitude of the bronchoconstrictor response in animals treated with this compound to that in vehicle-treated control animals.

-

Calculate the percentage inhibition of the LTD₄-induced bronchoconstriction by this compound.

-

Caption: Workflow for In Vivo Bronchoconstriction Assay.

Conclusion

This compound is a valuable research tool for investigating the role of the CysLT1 receptor in various physiological and pathological processes. Its characterization as a potent and selective antagonist has contributed to the understanding of the therapeutic potential of targeting the leukotriene pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other CysLT1 receptor modulators.

L-648051: An In-Depth Technical Guide for the In Vitro Study of Leukotriene Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-648051, a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor, for its application in in vitro research. Leukotrienes are potent inflammatory mediators involved in various physiological and pathological processes, including asthma and allergic rhinitis. This compound serves as a valuable pharmacological tool to investigate the role of the cysteinyl leukotriene (CysLT) signaling pathway in these processes.

Core Concepts: Mechanism of Action

This compound exerts its effects by competitively binding to the Cysteinyl Leukotriene Receptor 1 (CysLT1R), thereby preventing the binding of its natural ligand, LTD4. This antagonism blocks the downstream signaling cascade initiated by LTD4, which includes G-protein activation, stimulation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium. This action ultimately inhibits the physiological responses mediated by LTD4, such as smooth muscle contraction and inflammatory cell activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Preparation | Radioligand | Parameter | Value | Reference |

| Guinea Pig Lung Homogenates | [³H]Leukotriene D₄ | Kᵢ | 6.2 µM | [1] |

| Guinea Pig Lung Homogenates | [³H]Leukotriene D₄ | K₋₋B₋₋ | 4.0 µM | |

| Guinea Pig Lung Homogenates | [³H]Leukotriene C₄ | Kᵢ | 36.7 µM |

Table 2: Functional Antagonism of this compound (Schild Plot Analysis)

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Ileum | Leukotriene D₄ | pA₂ | 7.7 | |

| Guinea Pig Trachea | Leukotriene D₄ | pA₂ | 7.3 | |

| Guinea Pig Trachea | Leukotriene E₄ | pA₂ | 7.4 | |

| Guinea Pig Trachea | Leukotriene F₄ | pA₂ | 7.5 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Leukotriene D4 signaling cascade leading to smooth muscle contraction.

References

Preliminary Efficacy of L-648051: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the preliminary efficacy studies of L-648051, a selective and competitive antagonist of the leukotriene D4 (LTD4) receptor. The information presented herein is compiled from foundational in vitro and in vivo studies, offering insights into its mechanism of action, potency, and potential as a therapeutic agent for conditions such as asthma.

Quantitative Data Summary

The efficacy of this compound as a leukotriene D4 receptor antagonist has been quantified through various in vitro assays. The following tables summarize the key quantitative data from preliminary studies, providing a comparative overview of its binding affinity and functional antagonism.

Table 1: Receptor Binding Affinity of this compound

| Preparation | Radioligand | Parameter | Value | Reference |

| Guinea Pig Lung Homogenates | [³H]Leukotriene D₄ | Kᵢ | 6.2 µM | [1] |

| Guinea Pig Lung Homogenates | [³H]Leukotriene C₄ | Kᵢ | 36.7 µM |

Table 2: Functional Antagonism of this compound

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Ileum | Leukotriene D₄ | pA₂ | 7.7 | |

| Guinea Pig Trachea | Leukotriene D₄ | pA₂ | 7.3 | |

| Guinea Pig Trachea | Leukotriene E₄ | pA₂ | 7.4 | |

| Guinea Pig Trachea | Leukotriene F₄ | pA₂ | 7.5 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of this compound.

2.1. Leukotriene D₄ Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of this compound to the LTD4 receptor in guinea pig lung homogenates.

-

Preparation of Guinea Pig Lung Membranes:

-

Euthanize male Hartley guinea pigs (250-300 g) and excise the lungs.

-

Place the lung tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Mince the tissue and homogenize it using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane suspension.

-

-

Binding Assay:

-

In a 96-well filter plate, combine the guinea pig lung membrane preparation, [³H]Leukotriene D₄ (as the radioligand), and varying concentrations of this compound or a control substance.

-

Incubate the plate at 37°C for 20-25 minutes to allow the binding to reach equilibrium.[1]

-

Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plates and add a scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled LTD₄) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

-

2.2. Guinea Pig Tracheal Ring Contraction Assay

This protocol describes the in vitro method used to assess the functional antagonism of this compound on leukotriene-induced smooth muscle contraction.

-

Tissue Preparation:

-

Euthanize guinea pigs and carefully dissect the trachea.

-

Place the trachea in a Krebs-Henseleit solution (Composition in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7), gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Clean the trachea of connective tissue and cut it into rings of 4-5 mm in length.

-

-

Organ Bath Setup:

-

Mount the tracheal rings in organ baths containing the Krebs-Henseleit solution, maintained at 37°C and continuously gassed.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Apply an optimal resting tension of 1.5 g and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

-

-

Experimental Procedure:

-

Induce a stable contraction of the tracheal rings using a specific agonist, such as Leukotriene D₄.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation of the tracheal rings in response to each concentration of this compound.

-

For Schild plot analysis, generate cumulative concentration-response curves to the agonist in the absence and presence of fixed concentrations of this compound.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximum contraction induced by the agonist.

-

Construct dose-response curves and determine the EC₅₀ values for the agonist in the absence and presence of the antagonist.

-

For Schild plot analysis, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist).

-

Plot the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value, a measure of the antagonist's potency.

-

Visualizations

3.1. Signaling Pathway

The following diagram illustrates the signaling pathway of the Leukotriene D₄ (LTD₄) receptor and the mechanism of action of this compound.

Caption: Leukotriene D₄ signaling pathway and this compound's mechanism of action.

3.2. Experimental Workflow

The diagram below outlines a typical preclinical experimental workflow for evaluating the efficacy of a leukotriene receptor antagonist like this compound.

References

L-648051: Unraveling its Impact on Smooth Muscle Contraction - A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of smooth muscle contraction and relaxation governs a multitude of physiological processes, from the regulation of blood pressure to gastrointestinal motility and uterine function. The quest for therapeutic agents that can modulate these processes has been a cornerstone of pharmacological research. This technical guide delves into the effects of the compound designated L-648051 on smooth muscle contraction. However, it is crucial to preface this report with a significant caveat: extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound with the identifier "this compound."

This identifier may represent an internal code for a compound that has not been publicly disclosed, a substance that is in the very early stages of research and not yet published, or potentially an incorrect designation. Consequently, the following guide is structured to provide a comprehensive framework for understanding the impact of a hypothetical phosphodiesterase (PDE) inhibitor, a likely class for a compound with such a designation, on smooth muscle contraction. This framework can be readily applied should further details about this compound become available.

Introduction to Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in Ca²⁺ can be triggered by various stimuli, including neurotransmitters, hormones, and mechanical stretch. The elevated [Ca²⁺]i leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Relaxation of smooth muscle is primarily achieved by a decrease in [Ca²⁺]i and the dephosphorylation of myosin light chain by myosin light chain phosphatase (MLCP). Cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), play a pivotal role in promoting relaxation by activating protein kinases that phosphorylate various target proteins, leading to reduced [Ca²⁺]i and decreased sensitivity of the contractile apparatus to Ca²⁺.

The Role of Phosphodiesterases in Smooth Muscle Tone

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of cyclic nucleotides. By hydrolyzing cAMP and cGMP, PDEs terminate their signaling and thereby promote smooth muscle contraction. Different families of PDEs exhibit tissue-specific expression and varying selectivity for cAMP or cGMP. This makes them attractive targets for therapeutic intervention, as selective PDE inhibitors can elevate cyclic nucleotide levels in specific tissues, leading to targeted smooth muscle relaxation.

Hypothetical Profile of this compound as a PDE Inhibitor

Given the context of investigating its impact on smooth muscle contraction, it is plausible to hypothesize that this compound is a phosphodiesterase inhibitor. The specific effects of this compound would depend on its selectivity for different PDE isoenzymes.

Potential Signaling Pathway of this compound

The following diagram illustrates the general signaling pathway through which a hypothetical PDE inhibitor like this compound would induce smooth muscle relaxation.

Caption: Hypothetical signaling pathway of this compound inducing smooth muscle relaxation.

Quantitative Data (Hypothetical)

Without actual experimental data, the following table is a template illustrating how quantitative data for a compound like this compound would be presented. This would typically include measures of potency (e.g., IC₅₀ or EC₅₀) and efficacy (e.g., maximal relaxation).

| Parameter | Value | Tissue/Cell Type | Experimental Condition |

| IC₅₀ (PDE5) | Data not available | Recombinant Human PDE5 | In vitro enzyme assay |

| IC₅₀ (PDE3) | Data not available | Recombinant Human PDE3 | In vitro enzyme assay |

| EC₅₀ (Relaxation) | Data not available | Isolated Rabbit Aorta | Pre-contracted with phenylephrine |

| Maximal Relaxation | Data not available | Isolated Rabbit Aorta | Pre-contracted with phenylephrine |

| pA₂ | Data not available | Guinea Pig Trachea | Schild analysis vs. carbachol |

Experimental Protocols (General Framework)

Detailed methodologies are critical for the reproducibility and interpretation of scientific findings. The following outlines a general experimental workflow that would be used to characterize the effects of a compound like this compound on smooth muscle.

In Vitro PDE Inhibition Assay

This experiment would determine the inhibitory potency of this compound against specific PDE isoenzymes.

Caption: Workflow for an in vitro PDE inhibition assay.

Isolated Tissue Bath Experiments

These experiments assess the functional effect of this compound on smooth muscle contraction and relaxation in a more physiologically relevant setting.

Caption: Workflow for isolated tissue bath experiments.

Conclusion and Future Directions

Future research efforts would need to focus on:

-

Chemical Identification: Determining the precise chemical structure of this compound.

-

Pharmacological Profiling: Characterizing its inhibitory profile against a panel of PDE isoenzymes.

-

Functional Studies: Evaluating its effects on various smooth muscle preparations (e.g., vascular, airway, gastrointestinal, uterine) to understand its tissue selectivity and therapeutic potential.

-

In Vivo Studies: Assessing its efficacy and safety in relevant animal models.

Until such data is available, the impact of this compound on smooth muscle contraction remains a matter of speculation based on the general principles of PDE inhibition. Researchers and drug development professionals are encouraged to consult updated literature and databases for any future disclosures related to this compound.

The Pharmacology of L-648,051: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-648,051, with the chemical name sodium 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)- propylsulfonyl]-gamma-oxo-benzenebutanoate, is a potent, selective, and competitive antagonist of the leukotriene D4 (LTD4) receptor.[1][2] This document provides a comprehensive overview of the pharmacology of L-648,051, detailing its mechanism of action, binding affinity, and functional activity in both in vitro and in vivo models. The information is intended for researchers and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Leukotriene D4 (LTD4) is a potent lipid mediator of inflammation and allergic reactions, playing a crucial role in the pathophysiology of asthma and other inflammatory conditions. It exerts its effects through binding to specific cell surface receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1). Antagonism of this receptor is a validated therapeutic strategy for the management of asthma. L-648,051 has been identified as a specific antagonist of the LTD4 receptor, demonstrating its potential as a therapeutic agent.[1][2] This guide summarizes the key pharmacological characteristics of L-648,051.

Mechanism of Action

L-648,051 functions as a competitive antagonist at the LTD4 receptor.[1][2] By binding to the receptor, it prevents the binding of the endogenous ligand, LTD4, and subsequently blocks the initiation of the downstream signaling cascade. This action inhibits the physiological responses mediated by LTD4, such as smooth muscle contraction and inflammatory cell activation.

Quantitative Pharmacological Data

The potency and selectivity of L-648,051 have been quantified through various in vitro assays. The data are summarized in the tables below.

Table 1: Receptor Binding Affinity of L-648,051

| Preparation | Radioligand | Parameter | Value (µM) | Reference |

| Guinea Pig Lung Homogenates | [³H]Leukotriene D4 | KB | 4.0 | [2] |

| Guinea Pig Lung Homogenates | [³H]Leukotriene C4 | Ki | 36.7 | [2] |

| Guinea Pig Lung Membranes | Not Specified | Ki | 6.2 | [1] |

Table 2: Functional Antagonism of L-648,051 (Schild Plot Analysis)

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Guinea Pig Ileum | Leukotriene D4 | pA₂ | 7.7 | [2] |

| Guinea Pig Trachea | Leukotriene D4 | pA₂ | 7.3 | [2] |

| Guinea Pig Trachea | Leukotriene E4 | pA₂ | 7.4 | [2] |

| Guinea Pig Trachea | Leukotriene F4 | pA₂ | 7.5 | [2] |

Note: A Schild plot analysis of the antagonism of leukotriene C4-induced contractions in guinea pig trachea indicated a non-competitive interaction with a slope of 0.45.[2]

Signaling Pathways

L-648,051 exerts its effect by blocking the LTD4-initiated signaling cascade. The activation of the CysLT1 receptor by LTD4 typically leads to the activation of G-proteins, primarily Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key event in smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the pharmacology of L-648,051.

Radioligand Receptor Binding Assay

This assay determines the binding affinity of L-648,051 to the LTD4 receptor.

Methodology:

-

Membrane Preparation: Guinea pig lung tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

Assay Components:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 1 mM CaCl₂.

-

Radioligand: [³H]Leukotriene D4 at a final concentration near its Kd value.

-

Test Compound: L-648,051 at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled LTD4.

-

-

Incubation: The membrane preparation (typically 5-20 µg of protein per well) is incubated with the radioligand and varying concentrations of L-648,051 in a 96-well plate. The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of L-648,051 that inhibits 50% of the specific binding of the radioligand) is determined. The KB or Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Isolated Guinea Pig Trachea Contraction Assay

This functional assay measures the ability of L-648,051 to antagonize LTD4-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂. The trachea is cut into rings or chains and mounted in an organ bath containing the physiological salt solution at 37°C.

-

Equilibration: The tracheal preparations are allowed to equilibrate under a resting tension for a specified period.

-

Experimental Procedure:

-

A cumulative concentration-response curve to a contractile agonist (e.g., LTD4) is generated to establish a baseline response.

-

The tissues are washed, and after a recovery period, a specific concentration of L-648,051 is added to the organ bath and allowed to incubate with the tissue.

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of L-648,051.

-

This process is repeated with different concentrations of L-648,051.

-

-

Data Analysis: The magnitude of the rightward shift in the concentration-response curve caused by L-648,051 is quantified. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the molar concentration of L-648,051. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is determined from this plot. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

In Vivo Activity

In vivo studies in anesthetized guinea pigs have demonstrated that intravenous administration of L-648,051 selectively blocks bronchoconstriction induced by intravenous leukotrienes C4, D4, and E4.[2] It did not, however, antagonize bronchoconstriction induced by other agents such as arachidonic acid, serotonin, U-44069, or acetylcholine, highlighting its selectivity for the leukotriene pathway.[2] The compound showed poor activity after intraduodenal administration, suggesting it may be best suited for topical administration, such as an aerosol for treating asthma.[1][2]

Conclusion

L-648,051 is a well-characterized, potent, and selective competitive antagonist of the LTD4 receptor. Its pharmacological profile, established through comprehensive in vitro and in vivo studies, demonstrates its ability to effectively block the actions of leukotriene D4. This makes it a valuable research tool for investigating the role of the CysLT1 receptor in various physiological and pathological processes and underscores its potential as a therapeutic agent for inflammatory airway diseases like asthma. The data and protocols presented in this guide provide a technical foundation for further research and development in this area.

References

Methodological & Application

L-648,051 In Vitro Assay Protocol for Lung Tissue

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction